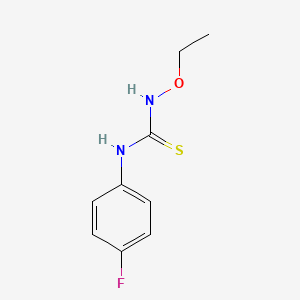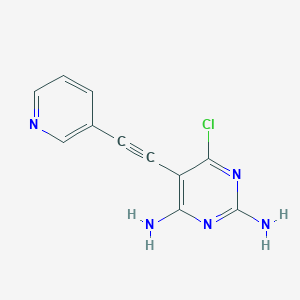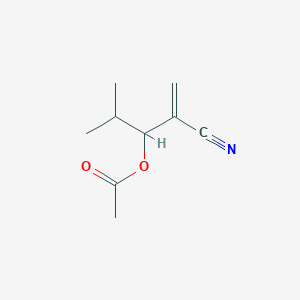
(2-cyano-4-methylpent-1-en-3-yl) acetate
Overview
Description
(2-cyano-4-methylpent-1-en-3-yl) acetate is an organic compound with a unique structure that includes a cyano group, a methyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyano-4-methylpent-1-en-3-yl) acetate can be achieved through several methods. One common approach involves the reaction of 2-cyano-4-methylpent-1-en-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-cyano-4-methylpent-1-en-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(2-cyano-4-methylpent-1-en-3-yl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-cyano-4-methylpent-1-en-3-yl) acetate involves its interaction with various molecular targets. For example, in biological systems, the compound may undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The cyano group can also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-4-methylpent-1-en-3-yl diethyl phosphite
- 2-cyano-4-methylpent-1-en-3-yl acetate
Uniqueness
(2-cyano-4-methylpent-1-en-3-yl) acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns in chemical reactions and possess unique biological activities.
Properties
CAS No. |
166327-69-1 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(2-cyano-4-methylpent-1-en-3-yl) acetate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)9(7(3)5-10)12-8(4)11/h6,9H,3H2,1-2,4H3 |
InChI Key |
KQVPTMNZKDWSFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=C)C#N)OC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
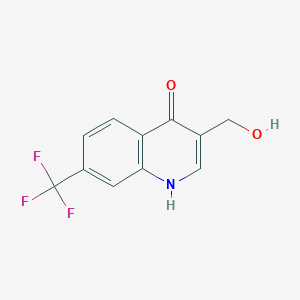



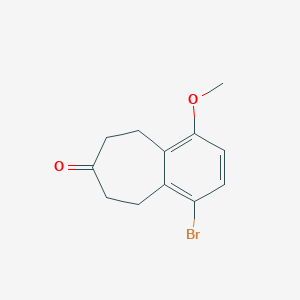

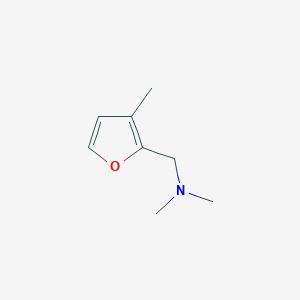
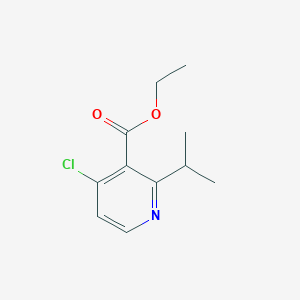
![Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate](/img/structure/B8372709.png)
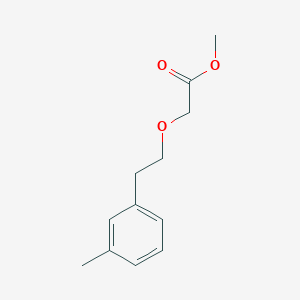
![Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-6-[5-(trifluoromethyl)-2H-benzotriazol-2-yl]-](/img/structure/B8372718.png)

